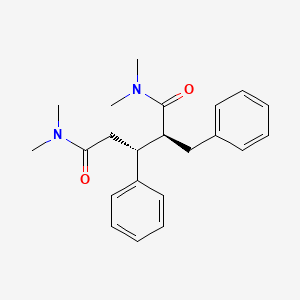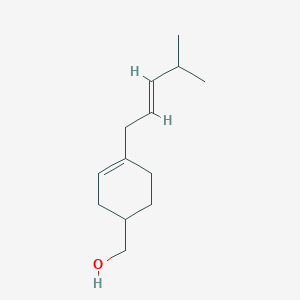
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine: is an organophosphorus compound that belongs to the class of phosphine ligands It is characterized by the presence of two diisopropylphosphino groups attached to a 1,3,5-triazine-2,4-diamine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1,3,5-triazine-2,4-diamine with diisopropylphosphine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as potassium tert-butoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions: N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of coordination complexes for catalysis.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the development of new catalytic processes for chemical manufacturing.
作用机制
The mechanism of action of N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine primarily involves its ability to coordinate with metal centers. The diisopropylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating various catalytic reactions. The 1,3,5-triazine-2,4-diamine core provides additional stability and rigidity to the complex.
相似化合物的比较
1,3-Bis(diphenylphosphino)propane: Another phosphine ligand used in coordination chemistry.
N2,N4-Bis(4-methoxyphenyl)pyrimidine-2,4-diamine: A compound with similar structural features but different functional groups.
Uniqueness: N2,N4-Bis(diisopropylphosphino)-1,3,5-triazine-2,4-diamine is unique due to the presence of diisopropylphosphino groups, which provide distinct steric and electronic properties compared to other phosphine ligands. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
属性
IUPAC Name |
2-N,4-N-bis[di(propan-2-yl)phosphanyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N5P2/c1-10(2)21(11(3)4)19-14-16-9-17-15(18-14)20-22(12(5)6)13(7)8/h9-13H,1-8H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBZXUWJMKQXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC=N1)NP(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














